2-(Thiolan-3-yloxy)-1,3-benzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(thiolan-3-yloxy)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-2-4-10-9(3-1)12-11(14-10)13-8-5-6-15-7-8/h1-4,8H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHFCSWOKNRCML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Thiolan 3 Yloxy 1,3 Benzoxazole and Its Analogues
Retrosynthetic Disconnection Analysis of the 2-(Thiolan-3-yloxy)-1,3-benzoxazole Scaffold
Retrosynthetic analysis of this compound identifies the ether linkage as the most logical point for initial disconnection. This C-O bond cleavage suggests two primary precursor molecules: a benzoxazole (B165842) moiety activated at the 2-position and a functionalized thiolane ring.
Specifically, this leads to two main retrosynthetic pathways:
Pathway A : Disconnection of the ether bond reveals 2-halobenzoxazole (a synthetic equivalent of a 2-hydroxybenzoxazole cation synthon) and 3-hydroxythiolane (tetrahydrothiophen-3-ol). The forward synthesis would involve a nucleophilic substitution, such as the Williamson ether synthesis.
Pathway B : An alternative disconnection suggests 2-hydroxybenzoxazole (or its tautomer, benzoxazol-2(3H)-one) and a thiolane ring with a good leaving group at the 3-position (e.g., 3-halothiolane or a tosylate derivative).
Further deconstruction of the 2-hydroxybenzoxazole precursor points to ortho-aminophenol and a one-carbon electrophile (such as phosgene (B1210022), urea (B33335), or a derivative) as the fundamental starting materials for the construction of the benzoxazole core. Similarly, the 3-hydroxythiolane can be traced back to simpler precursors, such as tetrahydrothiophen-3-one, which can be synthesized from commercially available starting materials. This analytical approach provides a clear roadmap for the modular construction of the target molecule and its analogues.
Development of Novel Synthetic Pathways for the Benzoxazole Core
The benzoxazole ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into classical condensation reactions, modern metal-catalyzed couplings, and green chemistry approaches.
The most traditional and widely used method for constructing the benzoxazole core is the condensation of an ortho-aminophenol with a suitable one-carbon electrophile, followed by cyclization. acs.org
Reaction with Carboxylic Acids and Derivatives : The condensation of ortho-aminophenol with carboxylic acids or their derivatives (such as acyl chlorides or esters) is a common route. This reaction is typically promoted by dehydrating agents or catalysts like polyphosphoric acid (PPA) at elevated temperatures. researchgate.net
Reaction with Aldehydes : Ortho-aminophenol can react with various aldehydes to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzoxazole. nih.govresearchgate.net A range of oxidizing agents can be employed for this transformation.
Reaction with Urea or Phosgene Equivalents : For the synthesis of 2-hydroxybenzoxazole or its tautomer, benzoxazol-2(3H)-one, ortho-aminophenol can be condensed with urea or phosgene derivatives. google.comtubitak.gov.trsciforum.netgoogle.com The reaction with urea is particularly advantageous as it avoids the use of highly toxic phosgene. sciforum.netgoogle.com
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| NiSO₄ (10 mol%) | Ethanol | Room Temp | 1.5 h | 80 |
| Fe₃O₄@SiO₂-SO₃H | Solvent-free | 50 | - | High Yields |
| LAIL@MNP | Solvent-free (Ultrasound) | 70 | 30 min | Up to 90 |
Modern synthetic organic chemistry has seen the rise of metal-catalyzed reactions for the efficient construction of heterocyclic systems. Both copper and palladium catalysts have proven to be highly effective in the synthesis of benzoxazoles.
Copper-Catalyzed Synthesis : Copper catalysts are widely used for the intramolecular cyclization of ortho-haloanilides to form benzoxazoles. organic-chemistry.org Additionally, copper-catalyzed hydroamination of alkynones with ortho-aminophenols provides a route to various functionalized benzoxazole derivatives. nih.govrsc.orgresearchgate.net A combination of a Brønsted acid and copper iodide (CuI) has also been shown to effectively catalyze the cyclization of ortho-aminophenols with β-diketones. organic-chemistry.org
Palladium-Catalyzed Synthesis : Palladium catalysts offer a versatile platform for benzoxazole synthesis. Methods include the reaction of ortho-aminophenols with carbon-carbon triple bonds, and cascade processes involving aryl halides and isocyanides. acs.orgorganic-chemistry.orgrsc.orgresearchgate.net These reactions often proceed under mild conditions and exhibit broad substrate scope.
| Catalyst System | Starting Materials | Reaction Type |
|---|---|---|
| CuI / 1,10-phenanthroline | ortho-Haloanilides | Intramolecular Cyclization |
| Cu(OTf)₂ | o-Aminophenols and Alkynones | Hydroamination/Cyclization |
| PdCl₂ | o-Aminophenol and Alkynes | C-C Triple Bond Cleavage/Cyclization |
| Pd(OAc)₂ | Aryl Halides, Aminophenols, Isocyanides | Cascade Reaction |
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for benzoxazole synthesis. These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing reusable catalysts.
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of benzoxazoles. eurekaselect.comresearchgate.netnih.govbenthamdirect.comtandfonline.com This technique is applicable to the condensation of ortho-aminophenol with a variety of substrates. eurekaselect.comresearchgate.netbenthamdirect.com
Ultrasound-Assisted Synthesis : Sonication provides an alternative energy source for promoting chemical reactions. Ultrasound has been successfully applied to the synthesis of benzoxazoles, often leading to shorter reaction times and higher yields compared to conventional heating. nih.govresearchgate.netnih.gov
Use of Reusable Catalysts : The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry. Magnetic nanoparticles, such as Fe3O4@SiO2-SO3H, and reusable ionic liquids have been employed as efficient and recyclable catalysts for benzoxazole synthesis. nih.govbohrium.comajchem-a.comtandfonline.com MCM-41, a mesoporous silica (B1680970) material, has also been used as a reusable catalyst for this purpose. tandfonline.com
Construction of the Thiolane Moiety and its Functionalization
The thiolane (tetrahydrothiophene) ring is the second key component of the target molecule. The specific precursor required is 3-hydroxythiolane. A common synthetic route to this intermediate involves the reduction of tetrahydrothiophen-3-one. The enantioselective reduction of the ketone can be achieved using biocatalysis, for example, with an engineered ketoreductase, to produce optically active (R)-tetrahydrothiophene-3-ol in high yield and enantiomeric excess. acs.orgacs.org This enzymatic approach offers a green and efficient method for obtaining the chiral thiolane building block.
Formation of the Ether Linkage: Methodological Considerations
The final key step in the synthesis of this compound is the formation of the ether bond between the benzoxazole and thiolane moieties. The Williamson ether synthesis is the most direct and widely applicable method for this transformation. wikipedia.orgbyjus.comkhanacademy.orgmasterorganicchemistry.com
This reaction involves a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgbyjus.com There are two primary strategies for applying this reaction to the target molecule:
Reaction of a 2-halobenzoxazole with 3-hydroxythiolane : In this approach, a 2-chloro- or 2-bromobenzoxazole is reacted with the alkoxide of 3-hydroxythiolane. The alkoxide is typically generated in situ using a suitable base.
Reaction of 2-hydroxybenzoxazole with a functionalized thiolane : Alternatively, 2-hydroxybenzoxazole (benzoxazol-2(3H)-one) can be deprotonated to form a nucleophile, which then displaces a leaving group (such as a halide or tosylate) from the 3-position of the thiolane ring.
Optimization of Reaction Conditions and Process Efficiency
The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with a suitable electrophile. For the synthesis of this compound, a likely strategy is the reaction of a 2-halobenzoxazole, such as 2-chlorobenzoxazole (B146293), with 3-hydroxythiolane. The optimization of this nucleophilic aromatic substitution (SNAr) is crucial for maximizing yield and purity.
Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. The base plays a critical role in deprotonating the hydroxyl group of 3-hydroxythiolane, thereby increasing its nucleophilicity. Common bases used in such reactions include inorganic bases like potassium carbonate (K2CO3) and sodium hydride (NaH), as well as organic bases such as triethylamine (B128534) (Et3N). The choice of solvent is equally important, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) being frequently employed to facilitate SNAr reactions.
The reaction temperature can significantly influence the reaction rate and the formation of byproducts. While higher temperatures generally accelerate the reaction, they can also lead to decomposition of the starting materials or products, particularly the potentially sensitive thiolane ring. Therefore, careful temperature control is necessary. Microwave irradiation has emerged as a valuable tool in modern organic synthesis, often leading to shorter reaction times and improved yields.
To illustrate the optimization of reaction conditions, a hypothetical study for the synthesis of a 2-alkoxybenzoxazole is presented in the table below.
Table 1: Optimization of Reaction Conditions for the Synthesis of a 2-Alkoxybenzoxazole
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | DMF | 80 | 12 | 65 |
| 2 | NaH | DMF | Room Temp | 24 | 75 |
| 3 | Et3N | Acetonitrile | Reflux | 18 | 50 |
| 4 | K2CO3 | DMSO | 100 | 8 | 70 |
| 5 | NaH | THF | 60 | 16 | 82 |
| 6 | K2CO3 | DMF (Microwave) | 120 | 0.5 | 85 |
Advanced Computational and Theoretical Investigations of Molecular Characteristics
Quantum Chemical Calculations for Electronic Structure and Reactivity
No published data is available for the quantum chemical calculations of 2-(Thiolan-3-yloxy)-1,3-benzoxazole. Theoretical studies on other benzoxazole (B165842) derivatives often employ these methods to understand their behavior. semanticscholar.org
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
There are no specific DFT studies detailing the optimized molecular geometry, bond lengths, bond angles, or stability for this compound. For other benzoxazoles, DFT calculations, often using basis sets like 6-31G*, are used to predict these parameters and compare them with experimental data from X-ray crystallography. semanticscholar.org
Frontier Molecular Orbital (FMO) Analysis
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for this compound. This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability. semanticscholar.orgresearchgate.net For related compounds, these calculations help predict their electron-donating and accepting capabilities.
Electrostatic Potential Surface (MEP) Mapping
No Molecular Electrostatic Potential (MEP) maps for this compound are available in the searched literature. MEP mapping is a valuable tool for visualizing the charge distribution on a molecule, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions.
Conformational Analysis and Dynamics Simulations
Specific conformational analyses or dynamics simulations for this compound have not been reported.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
There are no published MD simulation studies that describe the dynamic behavior of this compound in different environments.
Rotational Barriers and Interconversion Pathways
Information regarding the rotational barriers of the thiolane ring or the ether linkage and the interconversion pathways between different potential conformers of this compound is not available. Theoretical studies on other benzoxazole derivatives have investigated rotational barriers to understand stereochemistry and conformational stability. scielo.brresearchgate.net
Table of Compounds Mentioned
Since the requested article could not be generated, no table of compounds is applicable.
Molecular Modeling and Docking Studies with Conceptual Targets
Molecular modeling and docking studies are powerful in silico tools to predict the interaction of a ligand with a biological target at the molecular level. In the absence of specific experimental data for this compound, we can infer its potential interactions by examining studies on other benzoxazole derivatives.
Ligand-Protein Interaction Profiling (In silico)
The benzoxazole ring is known to participate in various non-covalent interactions with protein targets. The nitrogen and oxygen atoms in the benzoxazole ring can act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking and π-cation interactions. mdpi.com The lipophilic nature of the benzoxazole core also facilitates hydrophobic interactions within protein binding pockets. mdpi.com
Computational docking studies on various benzoxazole derivatives have identified key interactions with several protein targets. For instance, docking studies of benzoxazole derivatives against DNA gyrase have revealed multiple hydrophobic interactions. ijpsonline.com In studies with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, benzoxazole derivatives have been shown to form stable hydrogen bonds with residues such as CYS919. ijrpr.com Other key residues like Leu35, Val43, Lys63, Leu84, Gly117, Leu180, and Asp191 have also been identified as important for stabilizing benzoxazole inhibitors in the binding pocket of VEGFR-2. rsc.org
For this compound, it is hypothesized that the benzoxazole moiety would engage in similar interactions. The thiolane group introduces additional complexity and potential interaction points. The sulfur atom could potentially act as a hydrogen bond acceptor or engage in other types of interactions, while the flexible five-membered ring could adopt various conformations to fit into specific binding pockets.
Table 1: Conceptual Ligand-Protein Interactions for Benzoxazole Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| DNA Gyrase | - | Hydrophobic | ijpsonline.com |
| VEGFR-2 | CYS919 | Hydrogen Bond | ijrpr.com |
| VEGFR-2 | Leu35, Val43, Lys63, Leu84, Gly117, Leu180, Asp191 | Stabilizing Interactions | rsc.org |
| Prostaglandin H2 Synthase (PGHS) | - | Binding Interaction | researchgate.net |
Binding Energy Calculations (Computational)
Binding energy calculations provide a quantitative estimate of the affinity between a ligand and its target protein. These calculations are often performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
Studies on benzoxazole derivatives have reported a range of binding energies against different targets. For example, two benzoxazole derivatives docked against DNA gyrase showed binding energies of -6.56 kcal/mol and -6.92 kcal/mol. ijpsonline.com In another study targeting VEGFR-2, docking scores for a series of benzoxazole derivatives ranged from –9.116 to –8.635 kcal/mol. ijrpr.com For benzoxazole–thiazolidinone hybrids targeting the 3-chymotrypsin-like protease (3CLp) of SARS-CoV-2, calculated binding energies were in the range of -8.49 to -8.87 kcal/mol. nih.gov These values suggest that the benzoxazole scaffold can serve as a basis for potent inhibitors.
The binding energy of this compound would be influenced by the specific interactions of both the benzoxazole core and the thiolane substituent within a given protein's active site.
Table 2: Computationally Determined Binding Energies for Various Benzoxazole Derivatives
| Compound/Series | Target Protein | Binding Energy (kcal/mol) | Computational Method | Reference |
| Benzoxazole derivative 1 | DNA gyrase | -6.56 | Molecular Docking | ijpsonline.com |
| Benzoxazole derivative 2 | DNA gyrase | -6.92 | Molecular Docking | ijpsonline.com |
| Benzoxazole derivatives | VEGFR-2 | -9.116 to -8.635 | Molecular Docking | ijrpr.com |
| Benzoxazole–thiazolidinone hybrid BT10 | SARS-CoV-2 3CLp | -8.87 | Molecular Docking | nih.gov |
| Benzoxazole–thiazolidinone hybrid BT14 | SARS-CoV-2 3CLp | -8.49 | Molecular Docking | nih.gov |
Pharmacophore Modeling and Virtual Screening for Structural Insights
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. These models can then be used for virtual screening of large compound libraries to identify new potential lead structures.
Pharmacophore models have been successfully generated for various series of benzoxazole derivatives to understand their structure-activity relationships (SAR). For instance, pharmacophore models for benzoxazole derivatives with cytotoxic activity against HeLa cells have been developed. nih.gov These models helped to distinguish between compounds with selective cytotoxicity towards cancer cells versus non-cancerous cells. nih.gov In another study, a five-point pharmacophore hypothesis was generated for benzoxazole derivatives targeting VEGFR-2, which was subsequently used to build a 3D-QSAR model. ijrpr.com
Virtual screening campaigns based on benzoxazole templates have also been employed to discover novel inhibitors for targets like soluble epoxide hydrolase. nih.gov For this compound, a pharmacophore model would likely include features from the benzoxazole core (aromatic ring, hydrogen bond acceptors) and potentially a hydrophobic feature corresponding to the thiolane ring.
Theoretical Prediction of Chemical Reactivity and Synthetic Feasibility
The inherent chemical reactivity and the feasibility of synthesizing this compound can be predicted using theoretical methods.
Theoretical Prediction of Chemical Reactivity
The chemical reactivity of the benzoxazole ring system has been investigated using quantum chemical methods like Density Functional Theory (DFT). researchgate.netresearchgate.net The aromaticity of the benzoxazole ring system contributes to its relative stability. mdpi.com However, as a heterocycle, it possesses reactive sites that allow for functionalization. mdpi.com
Synthetic Feasibility
Mechanistic Investigations of Molecular Interactions and Structure Activity Relationships Sar
Structure-Activity Relationship (SAR) Studies on 2-(Thiolan-3-yloxy)-1,3-benzoxazole Derivatives
SAR studies on benzoxazole (B165842) derivatives have consistently highlighted the significance of substituents at various positions of the benzoxazole core in influencing their biological potency. mdpi.com For this compound and its analogs, modifications to both the benzoxazole and the thiolane rings can dramatically alter their molecular properties and, consequently, their biological activity.
Similarly, modifications to the thiolane ring of this compound would be expected to influence its properties. The sulfur atom in the thiolane ring can participate in various non-covalent interactions, and its oxidation state could further modulate the electronic and steric profile of the molecule.
Below is an interactive table summarizing the conceptual effects of different substituents on the properties of a generic 2-substituted benzoxazole scaffold, which can be extrapolated to the this compound system.
The threedimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological function. For this compound, the thiolane ring contains a chiral center at the 3-position. This means the compound can exist as two enantiomers (R and S isomers), which are non-superimposable mirror images of each other.
The stereochemistry of a molecule can profoundly affect its interaction with chiral biological macromolecules like proteins. Often, only one enantiomer will fit correctly into the binding site of a target protein, leading to a significant difference in biological activity between the two isomers. Theoretical studies on other benzoxazole derivatives have shown that specific stereoisomers can be significantly more stable due to intramolecular interactions, such as hydrogen bonding. nih.govresearchgate.netscielo.brscielo.br This highlights the importance of considering and, where possible, separating and testing individual enantiomers to fully understand the SAR of this compound.
The table below illustrates the conceptual importance of stereochemistry in molecular interactions.
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile.
The following table outlines some conceptual bioisosteric replacements for different parts of the this compound molecule.
Mechanistic Pathways of Interaction at a Molecular Level
The interaction of this compound with its biological targets likely involves a series of steps that can be elucidated through mechanistic studies. These studies aim to understand how the molecule binds to its target and modulates its function.
One possible mechanism of interaction is through the inhibition of enzymes. mdpi.com The benzoxazole moiety could fit into the active site of an enzyme, with the thiolane group occupying a hydrophobic pocket. Specific interactions, such as hydrogen bonds between the benzoxazole nitrogen or oxygen and amino acid residues in the active site, would contribute to the binding affinity.
Alternatively, the compound could act as a modulator of a receptor. In this scenario, the molecule would bind to a specific site on the receptor protein, causing a conformational change that either activates or inhibits the receptor's signaling pathway. The specific nature of these interactions would depend on the topography and chemical properties of both the ligand and the receptor binding site. Mechanistic studies on other heterocyclic compounds have shown that they can induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway. nih.gov
Development of Chemical Probes for Target Engagement Studies (Conceptual)
A chemical probe is a small molecule designed to selectively bind to a specific protein target, allowing researchers to study the protein's function in complex biological systems. promega.de Developing a chemical probe based on the this compound scaffold would be a valuable step in validating its biological targets and elucidating its mechanism of action.
A good chemical probe should possess high affinity and selectivity for its intended target. nih.gov To develop such a probe, the this compound structure could be modified to incorporate a "tag" or a "reporter group." This tag could be a fluorescent dye, a biotin (B1667282) molecule, or a photoreactive group. This would allow for the visualization and quantification of the probe binding to its target within cells or tissues.
The development of such a probe would involve:
Identifying a potent and selective derivative of this compound. This would likely come from extensive SAR studies.
Synthesizing analogs with a linker arm. This linker would be used to attach the reporter group without significantly disrupting the molecule's binding to its target.
Attaching a suitable reporter group. The choice of reporter would depend on the intended application (e.g., fluorescence microscopy, western blotting, or affinity purification).
Validating the probe. This involves demonstrating that the probe retains its affinity and selectivity for the target and can be used to measure target engagement in a cellular context. promegaconnections.com
The creation of such a chemical probe would be a powerful tool for advancing our understanding of the biological role of the target of this compound. snv63.ru
Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation in Research
Applications of Nuclear Magnetic Resonance (NMR) for Complex Structural Confirmation and Dynamics
No specific ¹H or ¹³C NMR spectral data for 2-(Thiolan-3-yloxy)-1,3-benzoxazole has been published. For related benzoxazole (B165842) structures, NMR is a critical tool for confirming the aromatic and heterocyclic ring protons and carbons. spectrabase.comchemsrc.comchegg.com Conformational analysis of the thiolane ring system, in other molecules, has also been effectively studied using NMR techniques to understand its dynamic behavior, such as ring puckering. iucr.orgaccelachem.com However, without experimental data for the title compound, a detailed analysis remains speculative.
Mass Spectrometry for Reaction Monitoring and Pathway Analysis
Published mass spectra or fragmentation pathway analyses for this compound are not available. Mass spectrometry is frequently used in the study of benzoxazole synthesis to monitor reaction progress and identify intermediates. chemicalbook.comderpharmachemica.com Analysis of related compounds helps in understanding the typical fragmentation patterns, which often involve the stable benzoxazole ring system, but a specific analysis for the target molecule cannot be provided. sigmaaldrich.comarctomsci.com
X-ray Crystallography for Solid-State Structural Determination
There are no published crystal structures for this compound. X-ray crystallography provides definitive proof of structure and stereochemistry in the solid state. Studies on other benzoxazole derivatives have detailed their crystal packing, bond lengths, and angles, often revealing planar benzoxazole systems and various intermolecular interactions. researchgate.netsdsu.edunist.gov Without a solved crystal structure for the title compound, no such data can be presented.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Specific infrared (IR) or Raman spectra for this compound have not been documented. This technique is essential for identifying characteristic functional group vibrations. For the benzoxazole moiety, characteristic peaks include C=N, C-O-C, and aromatic C-H stretches. chegg.comresearchgate.net The thiolane portion would exhibit C-S and aliphatic C-H stretching and bending modes. A comparative analysis or detailed functional group assignment for the specific compound is not possible without experimental spectra.
Future Research Directions and Conceptual Expansion of the 2 Thiolan 3 Yloxy 1,3 Benzoxazole System
Rational Design of Next-Generation Analogues and Hybrid Scaffolds
The rational design of new molecules based on the 2-(thiolan-3-yloxy)-1,3-benzoxazole scaffold is a primary avenue for future research. This involves systematically modifying the core structure to enhance desired properties, guided by structure-activity relationship (SAR) principles established for the broader benzoxazole (B165842) class. mdpi.com Molecular hybridization, which combines the benzoxazole moiety with other pharmacophores, presents a powerful strategy to create multifunctional agents. researchgate.netresearchgate.net
Key strategies for analogue design include:
Modification of the Thiolane Ring: Altering the substitution pattern, ring size, or oxidation state of the sulfur atom in the thiolane moiety can significantly impact the molecule's steric and electronic properties, potentially influencing biological target interactions.
Substitution on the Benzoxazole Core: Introducing various functional groups (e.g., halogens, alkyl, methoxy (B1213986) groups) onto the benzene (B151609) ring of the benzoxazole system is a known strategy to modulate activity. mdpi.comresearchgate.net For instance, derivatives with a chlorine atom at position 5 or a methoxy group have shown enhanced antiproliferative activity in other benzoxazole series. researchgate.net
Linker Modification: The ether linkage is a critical component. Exploring alternative linkers, such as thioethers, amines, or amides, could fine-tune the molecule's flexibility and hydrogen bonding capacity.
Hybrid Scaffolds: Creating hybrid molecules by covalently linking the this compound system to other known bioactive heterocycles is a promising approach. researchgate.net This aims to develop multi-target drug candidates for complex diseases. researchgate.net For example, combining the scaffold with moieties like thiazolidinone, triazole, or oxadiazole could yield novel compounds with unique pharmacological profiles. researchgate.netnih.gov
| Modification Site | Proposed Change | Rationale | Potential Target Application |
|---|---|---|---|
| Thiolane Moiety | Oxidation to sulfoxide (B87167) or sulfone | Increase polarity and hydrogen bonding potential | Antimicrobial, Anticancer researchgate.netnih.gov |
| Benzoxazole Ring | Introduction of a 5-chloro or 5-nitro group | Modulate electronic properties and metabolic stability | Antiproliferative, Antimicrobial mdpi.combiotech-asia.org |
| Ether Linkage | Replacement with a thioether or amide linker | Alter conformational flexibility and binding interactions | Enzyme Inhibition, Receptor Antagonism mdpi.com |
| Hybridization | Coupling with a 1,2,3-triazole moiety | Combine pharmacophores to achieve multi-target activity | Anti-tubercular, Antimicrobial nih.gov |
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The advancement of the this compound system is contingent on the development of efficient, scalable, and environmentally benign synthetic methods. Traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various carbonyl compounds. nih.gov However, modern synthetic chemistry offers a broader toolkit that can be applied to this specific scaffold.
Future synthetic research should focus on:
Catalyst Development: The use of nanocatalysts, metal catalysts, and ionic liquids has been shown to improve yields and reaction conditions for benzoxazole synthesis. nih.gov Exploring these for the coupling of a 2-functionalized benzoxazole with 3-hydroxythiolane would be a key step.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency compared to batch processes. Adapting the synthesis to a flow reactor could be highly advantageous for producing a library of analogues.
One-Pot Procedures: Designing a one-pot reaction where the benzoxazole ring is formed and subsequently functionalized with the thiolan-3-yloxy group without isolating intermediates would streamline the synthesis, making it more atom- and step-economical. ijpbs.com
| Methodology | Potential Advantages | Key Reaction Step for Adaptation | Relevant Research |
|---|---|---|---|
| Nanocatalyzed Synthesis | High efficiency, catalyst reusability, mild conditions | Condensation of 2-aminophenol (B121084) with a suitable precursor | researchgate.netnih.gov |
| Microwave-Assisted Reaction | Rapid heating, shorter reaction times, higher yields | Oxidative cyclocondensation of Schiff bases | mdpi.com |
| Tf₂O-Promoted Synthesis | Versatility for a wide range of functionalized derivatives | Activation of a tertiary amide followed by cyclization | nih.gov |
| Green Chemistry Approaches | Use of eco-friendly catalysts (e.g., amla fruit extract) and solvents | One-pot condensation of 2-aminophenol and an aldehyde | researchgate.net |
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry and machine learning are poised to revolutionize the exploration of new chemical entities. semanticscholar.org For the this compound system, these tools can guide research by predicting the properties of hypothetical analogues before their synthesis, saving time and resources.
Future computational efforts should include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical correlation between the structural features of designed analogues and their predicted biological activity. semanticscholar.org These models can help prioritize which compounds to synthesize.
Machine Learning for Yield Prediction: Supervised machine learning algorithms can be trained on reaction data to predict the yields of new synthetic routes or for novel derivatives, optimizing reaction conditions. nih.govchemrxiv.org
Molecular Docking and Dynamics: These simulations can predict how different analogues bind to specific biological targets, such as enzymes or receptors. mdpi.com This provides insight into the mechanism of action at an atomic level and helps in designing compounds with higher affinity and selectivity.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, which is crucial for the early stages of drug discovery.
The integration of an interpretable heat-mapping algorithm, such as PIXIE (Predictive Insights and Xplainability for Informed chemical space Exploration), could visualize how specific molecular substructures influence predicted outcomes, providing a powerful tool for rational design. nih.govchemrxiv.org
Investigation of Potential Applications as Research Tools in Chemical Biology
Beyond therapeutic applications, the this compound scaffold and its future derivatives could serve as valuable research tools in chemical biology. Chemical probes are essential for dissecting complex biological pathways.
Potential applications include:
Enzyme Inhibitors: Benzoxazoles are known to inhibit a variety of enzymes, including topoisomerases and kinases. mdpi.com Analogues of this compound could be developed as selective inhibitors to study the function of specific enzymes in cellular processes.
Fluorescent Probes: The benzoxazole core is a fluorophore. By functionalizing the scaffold to modulate its photophysical properties, it could be developed into a fluorescent probe for imaging specific ions, proteins, or cellular environments.
Affinity-Based Probes: By incorporating a reactive group or a tag (like biotin), analogues could be used in affinity-based protein profiling to identify novel biological targets of the benzoxazole scaffold.
The unique sulfur atom in the thiolane ring could also be exploited, for example, in reactions that are specific to sulfur-containing compounds, offering a chemical handle for bio-orthogonal chemistry applications.
Collaborative and Interdisciplinary Research Opportunities
The full potential of the this compound system can best be unlocked through collaborative, interdisciplinary research. The diverse potential of benzoxazole derivatives necessitates expertise from multiple scientific fields. researchgate.net
Key collaborative opportunities include:
Chemistry and Biology: Synthetic chemists can design and create libraries of analogues, which can then be screened by biologists and pharmacologists for various activities (e.g., antimicrobial, anticancer, neuroprotective). researchgate.netnih.gov
Computational and Experimental Science: Computational chemists can predict promising compounds, which are then synthesized and tested by experimentalists. nih.gov The experimental results can, in turn, be used to refine and improve the predictive models in a feedback loop. chemrxiv.org
Materials Science and Chemistry: The benzoxazole moiety is used in organic electronic materials. nih.gov Collaboration with materials scientists could explore the potential of this compound derivatives in the development of new organic light-emitting diodes (OLEDs), sensors, or other functional materials.
Agrochemical Science: Benzoxazole structures are also investigated for herbicidal and insecticidal properties, opening doors for collaboration with agricultural research institutions. researchgate.netresearchgate.net
Such interdisciplinary efforts will be crucial for transforming the conceptual potential of the this compound scaffold into practical applications across medicine, technology, and agriculture.
Q & A
Q. Advanced
- EWGs (e.g., -NO₂, -Cl) : Increase logP values (2.5–3.0), enhancing membrane permeability and CYP51 inhibition (IC₅₀ = 0.8 µM) .
- EDGs (e.g., -OCH₃, -CH₃) : Reduce logP (1.5–2.0), decreasing antifungal potency (MIC >32 µg/mL) but improving solubility for formulation .
- Hybrid substituents : Combining -Cl and -CF₃ groups balances lipophilicity and target affinity, as seen in derivatives with MIC = 2 µg/mL against drug-resistant C. auris .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
